Methylamino-peg2-acid hydrochloride salt
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Overview
Description
Methylamino-peg2-acid hydrochloride salt is a compound with a complex structure that includes a propanoic acid backbone with two ethoxy groups and a methylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylamino-peg2-acid hydrochloride salt typically involves multiple steps. One common method includes the reaction of 3-chloropropanoic acid with 2-(methylamino)ethanol under basic conditions to form the intermediate product. This intermediate is then reacted with ethylene oxide to introduce the ethoxy groups. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methylamino-peg2-acid hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methylamino-peg2-acid hydrochloride salt is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of biochemical pathways and as a probe for enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methylamino-peg2-acid hydrochloride salt involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]propanoic acid: Similar structure but with an amino group instead of a methylamino group.
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]propanoic acid: Contains hydroxy groups instead of amino groups.
Uniqueness
Methylamino-peg2-acid hydrochloride salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4.ClH/c1-9-3-5-13-7-6-12-4-2-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBCJFFZGHLWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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